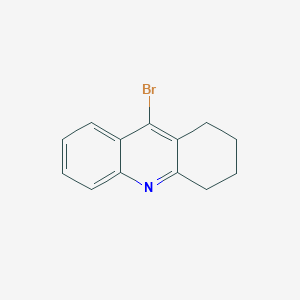

9-Bromo-1,2,3,4-tetrahydroacridine

Descripción general

Descripción

9-Bromo-1,2,3,4-tetrahydroacridine is a derivative of acridine, a heterocyclic organic compound. Acridine and its derivatives have been extensively studied due to their wide range of biological activities and potential therapeutic applications. The compound this compound is particularly interesting for its potential use in medicinal chemistry, especially in the development of drugs targeting neurological disorders and cancer.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 9-Bromo-1,2,3,4-tetrahydroacridine typically involves the bromination of 1,2,3,4-tetrahydroacridine. One common method is to react 1,2,3,4-tetrahydroacridine with bromine in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems can also help in monitoring the reaction progress and ensuring the purity of the final product.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromine atom at position 9 serves as a reactive site for nucleophilic substitution, enabling the introduction of diverse functional groups.

Key Findings:

-

In a study synthesizing N-(bromobut-3-en-2-yl)-7-methoxy-1,2,3,4-tetrahydroacridin-9-amine, the 9-bromo analog underwent nucleophilic substitution with (E)-1,4-dibromo-but-2-ene under basic conditions (KOH/DMSO). The reaction proceeded via β-elimination and carbocation coupling, yielding a brominated product (2% yield) .

-

Substitution reactions are sensitive to steric and electronic effects due to the fused bicyclic system. For example, bulky nucleophiles show reduced reactivity compared to smaller amines or alkoxides.

Reaction Conditions Table

| Nucleophile | Reaction Medium | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| (E)-1,4-dibromo-but-2-ene | DMSO/KOH | Room temp | 2 |

Biological Activity and Reactivity

The bromine atom enhances interactions with biological targets:

Key Interactions:

-

DNA Intercalation: The planar acridine core intercalates with DNA, while the bromine contributes to hydrophobic interactions .

-

Enzyme Inhibition: Predicted targets include butyrylcholinesterase (binding probability: 90.4–98.2%) and transcription factor 1-α (92.02–98.01%) .

Toxicity Profile:

Comparative Reactivity with Structural Analogs

Aplicaciones Científicas De Investigación

Pharmacological Properties

Acetylcholinesterase Inhibition

One of the primary applications of 9-bromo-1,2,3,4-tetrahydroacridine is as an acetylcholinesterase (AChE) inhibitor. AChE plays a crucial role in the breakdown of acetylcholine in the synaptic cleft, and its inhibition can enhance cholinergic neurotransmission. Studies have shown that derivatives of tetrahydroacridine exhibit significant inhibitory activity against AChE, making them potential candidates for Alzheimer's treatment .

Antiplatelet Activity

Research indicates that tetrahydroacridine compounds also possess antiplatelet properties. For instance, studies have demonstrated that 9-amino-1,2,3,4-tetrahydroacridine can inhibit platelet aggregation induced by various agonists. This suggests a dual therapeutic potential for managing both cognitive decline and cardiovascular risks associated with Alzheimer's disease .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several steps that typically include the bromination of precursor compounds followed by cyclization reactions. The structure-activity relationship studies have highlighted that modifications to the tetrahydroacridine core can significantly influence biological activity. For example, the introduction of sulfur linkers in hybrid compounds has been shown to enhance binding affinity to AChE .

Table 1: Summary of SAR Studies on Tetrahydroacridine Derivatives

| Compound | AChE Inhibition IC50 (μM) | Antiplatelet Activity | Structural Modifications |

|---|---|---|---|

| 9-Bromo-THA | 0.930 ± 0.080 | Significant | Bromine substitution at position 9 |

| N-Methyl-THA | 0.850 ± 0.075 | Moderate | Methyl group at position 9 |

| Sulfur-linked Hybrid | 0.600 ± 0.050 | High | Sulfur insertion in linker |

Case Studies

In Vivo Studies

In vivo studies using radiotracers labeled with carbon-14 have demonstrated the distribution and metabolism of tetrahydroacridine derivatives in animal models. These studies provide insights into how the compound penetrates the blood-brain barrier and its subsequent biodistribution in various brain regions associated with Alzheimer's pathology .

Clinical Implications

The clinical relevance of this compound lies in its potential use as a therapeutic agent for Alzheimer's disease. Its ability to inhibit AChE while also displaying antiplatelet activity may offer a multifaceted approach to treatment . Ongoing research aims to elucidate the compound's efficacy and safety profile in human subjects.

Mecanismo De Acción

The mechanism of action of 9-Bromo-1,2,3,4-tetrahydroacridine involves its interaction with biological macromolecules such as DNA and enzymes. As a DNA intercalator, it inserts itself between the base pairs of DNA, disrupting the normal structure and function of the DNA molecule. This can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. Additionally, the compound can inhibit enzymes like acetylcholinesterase by binding to the active site and preventing the breakdown of acetylcholine, which is crucial for neurotransmission.

Comparación Con Compuestos Similares

Similar Compounds

9-Amino-1,2,3,4-tetrahydroacridine: Known for its use as a cholinesterase inhibitor in the treatment of Alzheimer’s disease.

9-Chloro-1,2,3,4-tetrahydroacridine: Another derivative with potential anticancer properties.

1,2,3,4-Tetrahydroacridine: The parent compound, which serves as a precursor for various substituted derivatives.

Uniqueness

9-Bromo-1,2,3,4-tetrahydroacridine is unique due to the presence of the bromine atom, which can significantly alter its chemical reactivity and biological activity compared to other derivatives. The bromine atom can participate in halogen bonding, which can enhance the compound’s ability to interact with biological targets. This makes it a valuable compound for the development of new therapeutic agents.

Actividad Biológica

9-Bromo-1,2,3,4-tetrahydroacridine is a derivative of acridine, a compound known for its diverse biological activities. This particular compound has garnered attention for its potential applications in medicinal chemistry, particularly in treating neurological disorders and cancer. Its ability to act as a DNA intercalator and its inhibitory effects on key enzymes make it a subject of ongoing research.

The primary mechanism of action for this compound involves its interaction with DNA and various enzymes:

- DNA Intercalation : The compound inserts itself between DNA base pairs, disrupting normal replication and transcription processes. This can lead to cell death due to the inhibition of essential cellular functions.

- Enzyme Inhibition : It has been shown to inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. This inhibition is particularly relevant in the context of Alzheimer's disease treatment .

Comparative Analysis with Other Compounds

To better understand the biological activity of this compound, it is useful to compare it with other related compounds:

| Compound | Biological Activity | Notable Features |

|---|---|---|

| 9-Amino-1,2,3,4-tetrahydroacridine | Cholinesterase inhibitor | Used in Alzheimer’s treatment |

| 9-Chloro-1,2,3,4-tetrahydroacridine | Potential anticancer properties | Similar structure but different halogen substitution |

| 1,2,3,4-Tetrahydroacridine | Precursor for various derivatives | Parent compound with broad applications |

The presence of the bromine atom in this compound enhances its chemical reactivity and biological interactions compared to other derivatives.

In Silico Studies

Recent studies utilizing in silico methods have predicted the biological activity spectrum of this compound. These predictions suggest that it has high binding probabilities to several targets:

- DNA Lyase : Binding probabilities ranging from 82% to 97.5%.

- Butyrylcholinesterase : Binding probabilities between 90.4% and 98.2%.

- Transcription Factor 1-α : Binding probabilities from 92.02% to 98.01% .

These findings indicate that the compound may have significant therapeutic potential across multiple pathways.

Anticancer Research

Research has highlighted the anticancer potential of acridine derivatives. In one study focusing on the synthesis and evaluation of new compounds based on the acridine structure, researchers found that derivatives similar to this compound exhibited promising cytotoxic effects against various cancer cell lines .

Neurodegenerative Disease Studies

In studies targeting neurodegenerative diseases such as Alzheimer's, compounds derived from tetrahydroacridines have been shown to effectively inhibit AChE activity. This inhibition leads to increased levels of acetylcholine in synaptic clefts, thereby enhancing neurotransmission and potentially alleviating symptoms associated with cognitive decline .

Propiedades

IUPAC Name |

9-bromo-1,2,3,4-tetrahydroacridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrN/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1,3,5,7H,2,4,6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJPQYDJYNNEYHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC3=CC=CC=C3C(=C2C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40480089 | |

| Record name | 9-Bromo-1,2,3,4-tetrahydroacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

337915-93-2 | |

| Record name | 9-Bromo-1,2,3,4-tetrahydroacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.